Cas no 35873-47-3 (1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-)
35873-47-3 structure
Product Name:1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
Numero CAS:35873-47-3
MF:C10H12N4O2
MW:220.22788143158
CID:308472
PubChem ID:97135
Update Time:2025-04-19
1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
- 8-cyclopropyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-cyclopropyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione
- 8-Cyclopropyltheophyllin
- 8-Cyclopropyltheophylline
- AC1L3XWF
- BRN 1126306
- Theophylline, 8-cyclopropyl-
- Xanthine, 8-cyclopropyl-1,3-dimethyl-
- NSC 101797
- UNII-ITM1WQZ0VE
- 1H-PURINE-2,6-DIONE, 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-
- NCIOpen2_006837
- NSC-101797
- 1H-Purine-2,6-dione, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
- SCHEMBL516001
- SMR001570388
- NSC101797
- Oprea1_786902
- ITM1WQZ0VE
- 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
- MLS002703671
- 35873-47-3
- 8-CYCLOPROPYL-1,3-DIMETHYLXANTHINE
- 1H-Purine-2, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
- 8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Cyclopropyl theophylline
- DTXSID50189430
- CHEMBL105134
-
- Inchi: 1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12)
- Chiave InChI: SZMWFUBOZRDQPO-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N(C)C(N1C)=O)N=C(C1CC1)N2
Proprietà calcolate
- Massa esatta: 220.09616
- Massa monoisotopica: 220.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 69.3Ų
Proprietà sperimentali
- Densità: 1.459
- Punto di ebollizione: 506.8°C at 760 mmHg
- Punto di infiammabilità: 260.3°C
- Indice di rifrazione: 1.652
- PSA: 69.3
1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
35873-47-3 (1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-) Prodotti correlati
- 35873-49-5(8-Cyclopentyl-1,3-dimethylxanthine)
- 136199-02-5(KW 3902)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti